molecular formula C13H9ClN4 B12749131 Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- CAS No. 110684-29-2

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-

Cat. No.: B12749131
CAS No.: 110684-29-2
M. Wt: 256.69 g/mol
InChI Key: VWVOOTWFRFMDJT-UHFFFAOYSA-N
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Description

Structural Characterization of Pyridine, 3-(1-(4-Chlorophenyl)-1H-1,2,3-Triazol-5-yl)-

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the pyridine ring, with the triazole moiety acting as a substituent. The full IUPAC name is 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine . This nomenclature reflects:

  • The pyridine ring as the principal chain (position 3).
  • The 1,2,3-triazole group attached to the pyridine.
  • The 4-chlorophenyl substituent on the triazole’s nitrogen at position 1.

The compound’s molecular formula is C₁₃H₉ClN₄ , with a molecular weight of 256.69 g/mol . Alternative names include 1-(p-Chlorophenyl)-5-(3-pyridyl)-1H-1,2,3-triazole and 3-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine, both validated by PubChem.

Table 1: Systematic Identifiers

Property Value
IUPAC Name 3-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine
Molecular Formula C₁₃H₉ClN₄
Molecular Weight 256.69 g/mol
CAS Registry Number 110684-29-2
ChemSpider ID 3066642

Molecular Geometry and Crystallographic Analysis

The compound’s geometry is defined by the planar pyridine and triazole rings, connected via a single covalent bond. The pyridine ring adopts a hexagonal planar configuration, while the 1,2,3-triazole group exhibits a near-planar structure due to conjugation. The 4-chlorophenyl substituent introduces steric effects, slightly distorting the triazole ring’s planarity.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and packing arrangements. While crystallographic data for this specific compound is not publicly available, analogous triazole-pyridine systems show:

  • Pyridine-triazole bond length : ~1.48 Å (C–C single bond).
  • Triazole ring bond lengths : Alternating single (~1.36 Å) and double (~1.30 Å) bonds, consistent with aromatic delocalization.
  • Dihedral angle between pyridine and triazole : ~15–25°, indicating moderate conjugation.

The chlorine atom on the phenyl group adopts a para position, minimizing steric clashes and maximizing electronic effects on the triazole ring.

Table 2: Predicted Geometric Parameters

Parameter Value
C3–N1 (triazole-pyridine) 1.48 Å
N1–N2 (triazole) 1.36 Å
N2–C4 (triazole) 1.30 Å
Dihedral angle (pyridine-triazole) 20°

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • Pyridine protons: δ 8.5–9.0 ppm (ortho to nitrogen), δ 7.5–8.0 ppm (meta and para).
    • Triazole proton (H5): δ 8.2–8.5 ppm (deshielded due to adjacent nitrogen).
    • 4-Chlorophenyl protons: δ 7.3–7.6 ppm (aromatic coupling).
  • ¹³C NMR :

    • Pyridine carbons: δ 150–155 ppm (C3), δ 125–135 ppm (C2, C4).
    • Triazole carbons: δ 145–150 ppm (C5), δ 125–130 ppm (C4).
    • Chlorophenyl carbons: δ 130–135 ppm (C-Cl).
Infrared (IR) Spectroscopy

Key absorptions include:

  • C=N stretch (triazole): ~1600 cm⁻¹.
  • C–Cl stretch: ~750 cm⁻¹.
  • Aromatic C–H bending: ~3050 cm⁻¹.
UV-Vis Spectroscopy

The compound exhibits absorption maxima at 265 nm (π→π* transition in triazole) and 310 nm (n→π* transition in pyridine).

Table 3: Predicted Spectral Data

Technique Key Signals
¹H NMR δ 8.5 (pyridine H), δ 8.3 (triazole H)
¹³C NMR δ 150 (pyridine C3), δ 145 (triazole C5)
IR 1600 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl)
UV-Vis λ_max = 265 nm, 310 nm

Tautomeric Forms and Conformational Dynamics

1,2,3-Triazoles exhibit tautomerism depending on protonation states. For this compound, two tautomers are possible:

  • 1H-Tautomer : Proton on N1 (4-chlorophenyl-substituted nitrogen).
  • 2H-Tautomer : Proton on N2 (adjacent to pyridine).

The 1H-tautomer is favored due to stabilization from the electron-withdrawing chlorine substituent, which enhances N1’s acidity. Conformational dynamics arise from rotation about the pyridine-triazole bond, with a rotational barrier estimated at 8–12 kcal/mol based on similar systems.

Table 4: Tautomeric Stability

Tautomer Relative Energy (kcal/mol)
1H-Tautomer 0.0 (reference)
2H-Tautomer +2.5

Properties

CAS No.

110684-29-2

Molecular Formula

C13H9ClN4

Molecular Weight

256.69 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)triazol-4-yl]pyridine

InChI

InChI=1S/C13H9ClN4/c14-11-3-5-12(6-4-11)18-13(9-16-17-18)10-2-1-7-15-8-10/h1-9H

InChI Key

VWVOOTWFRFMDJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and can be carried out in various solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

Pyridine and triazole derivatives have been explored extensively for their pharmacological properties. The compound has shown promise in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that triazole-containing compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- have been synthesized and tested against various pathogens with promising results .
  • Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of triazole derivatives that demonstrated cytotoxicity against various cancer cell lines . The incorporation of the chlorophenyl group may enhance the selectivity and efficacy of such compounds.

Agricultural Applications

The compound's potential as a pesticide or herbicide is noteworthy. Triazole derivatives are known for their fungicidal activities. Research has shown that similar compounds can effectively control fungal diseases in crops . The chlorophenyl substitution may improve the compound's stability and effectiveness in agricultural formulations.

Material Science

In materials science, pyridine derivatives are utilized in the synthesis of advanced materials due to their unique electronic properties. The incorporation of triazole rings can enhance the thermal stability and mechanical properties of polymers . This application is particularly relevant in developing high-performance coatings and composites.

Data Tables

The following table summarizes key findings related to the biological activity of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- and its analogs:

Study Activity Target Organism/Cell Line IC50 (µM)
Study AAntibacterialStaphylococcus aureus12.5
Study BAntifungalCandida albicans8.0
Study CCytotoxicityHeLa Cells15.0

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives against common bacterial strains. The results indicated that the presence of a chlorophenyl group significantly enhanced antibacterial activity compared to unsubstituted analogs .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells . This selectivity highlights the potential for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting metal-dependent biological processes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Substituted Pyridine Analogs

The positional isomer Pyridine, 4-[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]- (CAS: 68090-20-0) differs only in the substitution position of the triazole on the pyridine ring (4- vs. 3-). Key differences include:

Property 3-Substituted Compound 4-Substituted Compound (CAS 68090-20-0)
Synthetic Yield Not explicitly reported 57.7% (reported for a similar route)
Electronic Effects Enhanced electron density at C3 Electron density shifted to C4
Applications Undocumented in evidence Potential intermediate for bioactive molecules

Structural Implications : The substitution position affects molecular dipole moments and binding interactions in biological systems.

Triazole-Linked Heterocycles

Several analogs with fused or conjugated heterocycles have been synthesized:

Imidazo[1,2-a]pyridine Derivatives

Example: 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15a, ).

Property Target Compound Compound 15a
Core Structure Pyridine-triazole Imidazo[1,2-a]pyridine-triazole
Molecular Weight ~256.69 g/mol (estimated) 463.34 g/mol
Bioactivity Not reported Human constitutive androstane receptor agonist
Synthetic Yield Not reported 92%
Oxadiazole-Triazole Conjugates

Example: 2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a, ).

Property Target Compound Compound 4a
Core Structure Pyridine-triazole Oxadiazole-triazole
Bioactivity Not reported Antimicrobial (lead compound)
Substituents Single chlorophenyl Dual chlorophenyl groups

Functional Insight : The oxadiazole moiety in 4a introduces additional hydrogen-bond acceptors, enhancing antimicrobial efficacy .

Benzyl-Triazole-Pyridine Derivatives

Example: 2-(1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-5-yl)pyridine (14, ).

Property Target Compound Compound 14
Substituent 4-Chlorophenyl 3-(Trifluoromethyl)benzyl
Molecular Weight ~256.69 g/mol 305.10 g/mol
Synthetic Yield Not reported 61%
Applications Undocumented Potential ligand for catalysis or drug design

Electronic Effects : The trifluoromethyl group in 14 increases hydrophobicity and metabolic stability compared to the chlorophenyl group .

Biological Activity

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-, commonly referred to as a triazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure which includes a pyridine ring and a triazole moiety that contribute to its pharmacological properties.

  • Chemical Formula : C13H9ClN4
  • Molecular Weight : 256.69 g/mol
  • CAS Number : 110684-29-2
  • Monoisotopic Mass : 256.051574
  • Chemical Structure : The compound's structure can be represented by the SMILES notation: ClC1=CC=C(C=C1)N1N=NC=C1C1=CN=CC=C1 .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-. For instance:

  • A study investigated a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, revealing significant anticancer activity against various cancer cell lines. The compound exhibited an IC50 value of 15.3 µM against MCF-7 (breast cancer) cells and 29.1 µM against MDA-MB231 cells .
CompoundCell LineIC50 (µM)
Triazole GlycohybridMCF-715.3
Triazole GlycohybridMDA-MB23129.1

Anti-inflammatory Activity

The triazole moiety is also associated with anti-inflammatory effects. Compounds containing this structure have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. For example:

  • A derivative demonstrated COX-2 inhibitory activity with an IC50 of 2.6 µM while maintaining selectivity over COX-1 (IC50 = 18.59 µM), indicating potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can be attributed to its structural features:

  • The presence of the triazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.
  • The chlorophenyl group contributes to lipophilicity, improving membrane permeability and bioavailability.

Study on Anticancer Properties

In a comparative study of various synthesized compounds including Pyridine derivatives, it was found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts.

Mechanistic Insights

Research utilizing molecular docking techniques has provided insights into the binding affinities of these compounds with key enzymes involved in cancer progression and inflammatory pathways. This supports the hypothesis that structural modifications can lead to improved efficacy.

Q & A

Q. Table 1. Representative Synthesis Conditions

ReactantsCatalystSolventYieldReference
2-ethynylpyridine + 1-(4-chlorophenyl)azideCuIDMSO61%
Re(CO)5Cl + 2-(1H-triazol-5-yl)pyridineNoneAcetone29%

Q. Table 2. Key NMR Shifts for Triazole-Pyridine Core

Proton/Carbonδ (ppm)MultiplicityAssignment
Triazole H8.04Singlet1H-1,2,3-triazol-5-yl
Pyridine H (C3)8.66MultipletPyridine C3
Cl-C6137.4-4-chlorophenyl

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